molecular formula C13H11N3O2S B13135950 3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 63333-62-0

3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13135950
CAS No.: 63333-62-0
M. Wt: 273.31 g/mol
InChI Key: JWVRCEAZOCNZOG-UHFFFAOYSA-N
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Description

6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a triazine ring substituted with a propynylthio group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The propynylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynylthio group can participate in covalent bonding with target proteins, while the triazine ring can engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(Prop-2-yn-1-ylthio)-3-(phenyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a p-tolyl group.

    6-(Prop-2-yn-1-ylthio)-3-(m-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both the propynylthio and p-tolyl groups, which can influence its reactivity and interactions with other molecules. The specific substitution pattern on the triazine ring can also affect its chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

63333-62-0

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

3-(4-methylphenyl)-6-prop-2-ynylsulfanyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C13H11N3O2S/c1-3-8-19-11-14-12(17)16(13(18)15-11)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H,14,15,17,18)

InChI Key

JWVRCEAZOCNZOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)NC(=NC2=O)SCC#C

Origin of Product

United States

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